4-Methyl-2-(trifluoromethyl)benzamide
Overview
Description
4-Methyl-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO It is characterized by the presence of a trifluoromethyl group (-CF3) and a benzamide moiety
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the inhibition of mitochondrial electron transport at the cytochrome bc (1) complex .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it is known to enhance the lipophilicity and metabolic stability of compounds .
Result of Action
Compounds with a trifluoromethyl group have been associated with various pharmacological activities, including enzyme inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-(trifluoromethyl)benzamide. It’s worth noting that the trifluoromethyl group can enhance the stability of compounds under various conditions .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(trifluoromethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The trifluoromethyl group in this compound can enhance its binding affinity to certain proteins, thereby modulating their function . Additionally, this compound may act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Furthermore, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, such as enzymes and proteins, altering their activity . For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, potentially resulting in altered cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By modulating enzyme activity, this compound can alter the flow of metabolites through these pathways, potentially affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects on target biomolecules . The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production of 4-Methyl-2-(trifluoromethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring or amide moiety.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group but differs in its amine functionality.
4-Methyl-2-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an amide.
Uniqueness
4-Methyl-2-(trifluoromethyl)benzamide is unique due to its specific combination of a trifluoromethyl group and a benzamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRZFVYISWTZLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286853 | |
Record name | 4-Methyl-2-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-99-9 | |
Record name | 4-Methyl-2-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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